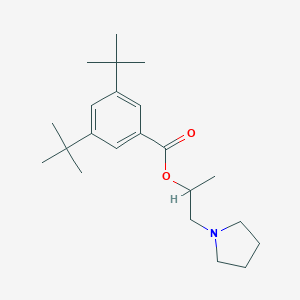
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, commonly known as PB-22, is a synthetic cannabinoid that acts as a potent agonist for the CB1 and CB2 receptors. It was first synthesized in 2012 by Pfizer and has since gained popularity as a research chemical in the scientific community. PB-22 is a member of the indole family of synthetic cannabinoids and is structurally similar to JWH-018 and AM-2201.
Wirkmechanismus
PB-22 acts as a potent agonist for both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes. When PB-22 binds to these receptors, it triggers a cascade of events that ultimately leads to the activation of intracellular signaling pathways. This can result in a wide range of effects, including altered gene expression, changes in neurotransmitter release, and modulation of ion channels.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PB-22 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PB-22 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use in lab experiments. For example, PB-22 has been shown to be highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects can be difficult to interpret due to the complex interactions between the endocannabinoid system and other physiological processes.
Zukünftige Richtungen
There are several potential future directions for research involving PB-22. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the role of the endocannabinoid system in the regulation of appetite and metabolism. Finally, PB-22 may also be useful in the development of new treatments for pain, anxiety, and inflammation.
Synthesemethoden
The synthesis of PB-22 involves the reaction of 3,5-di-tert-butylbenzoic acid with pyrrolidine and isobutyryl chloride. The resulting compound is then reacted with 1-bromo-2-propanol to produce the final product. The synthesis of PB-22 is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
PB-22 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has also been used in studies investigating the role of the endocannabinoid system in pain modulation, anxiety, and addiction.
Eigenschaften
Molekularformel |
C22H35NO2 |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-16(15-23-10-8-9-11-23)25-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
InChI-Schlüssel |
YVDOBJABOBRJAQ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)